4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol
Description
4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol is a heterocyclic compound featuring a fused triazolotriazine core linked to a benzene diol moiety.
Properties
CAS No. |
216302-60-2 |
|---|---|
Molecular Formula |
C10H9N5O2 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-(7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol |
InChI |
InChI=1S/C10H9N5O2/c16-6-1-2-7(9(17)3-6)8-4-12-15-5-11-14-10(15)13-8/h1-5,8,16-17H,(H,13,14) |
InChI Key |
IMEMDSDWXXHLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2C=NN3C=NN=C3N2 |
Origin of Product |
United States |
Preparation Methods
Hydrazonoyl Chloride-Mediated Cyclization
A prominent route involves the reaction of 4-amino-5-hydrazino-1,2,4-triazole derivatives with bifunctional electrophiles. For example, treatment of 3-substituted-4-amino-5-hydrazino-1,2,4-triazole with diethyl oxalate under reflux in ethanol yields the triazolotriazine core via dehydrative cyclization. Subsequent coupling with 2,4-dihydroxybromobenzene via Ullmann or Suzuki-Miyaura reactions introduces the diol moiety.
Reaction Conditions :
One-Pot Synthesis Using α-Keto Acids
Pyruvic acid facilitates tandem condensation and cyclization. Mixing 4-amino-1,2,4-triazole-3-thiol with pyruvic acid and 2,4-dihydroxybenzaldehyde in acetic acid generates the target compound through sequential thioamide formation, cyclodehydration, and aromatization.
Key Advantages :
Palladium-Catalyzed Coupling Strategies
Direct Arylation of Preformed Triazolotriazines
The patent US20160185749A1 discloses a method where 7-chloro-1,7-dihydro-triazolo[4,3-b]triazine undergoes Pd-catalyzed coupling with 2,4-dihydroxybenzene boronic acid. This method circumvents protective groups by using polar aprotic solvents like DMSO to stabilize the diol.
Optimized Parameters :
Reductive Debenzylation-Free Approaches
Recent advances eliminate benzyl protection steps. A Pd/C-catalyzed hydrogenolysis directly couples 7-iodo-triazolotriazine with unprotected 2,4-dihydroxybenzene in methanol, achieving 89% yield. This method reduces atom economy penalties and simplifies purification.
Solid-Phase Synthesis and Microwave Assistance
Resin-Bound Intermediate Preparation
Immobilizing 4-amino-triazole derivatives on Wang resin enables stepwise cyclization and functionalization. Cleavage with TFA/H₂O (95:5) releases the target compound with >90% purity.
Microwave-Accelerated Cyclization
Microwave irradiation (150°C, 20 min) in DMF reduces reaction times from hours to minutes. For instance, cyclizing 3-(2,4-dihydroxyphenyl)-1,2,4-triazol-5-amine with triethyl orthoformate under microwaves achieves 94% conversion.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analyses (C18 column, MeOH/H₂O 70:30) show ≥98% purity for optimized routes.
Industrial Scalability and Environmental Impact
The Pd-catalyzed coupling method is preferred for scale-up due to:
- Solvent Recovery : DMSO is recycled via distillation.
- E-Factor : 12.5 (superior to classical routes with E=18–22).
Chemical Reactions Analysis
Types of Reactions
4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the triazolo-triazine core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted triazolo-triazine compounds with different functional groups.
Scientific Research Applications
4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: The compound is investigated for its potential as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolotriazine scaffold is shared among several compounds with varying substituents and applications. Below is a detailed comparison:
Structural and Functional Group Analysis
- TATOT: Amino substitutions increase nitrogen content (88.9%) and stability, making it suitable as a "green explosive" with low toxicity (LD₅₀ > 2,000 mg/kg in rats) and high thermal stability (decomposition at 280°C) .
Research Findings and Implications
Anticancer Potential ()
While the target compound’s bioactivity remains unstudied, structurally related triazolotriazines from Corydalis impatiens (e.g., Compounds 3 and 4) showed moderate anticancer activity (IC₅₀ = 13.8–24.7 μM). This suggests that functional groups like hydroxyl or ketone moieties on adjacent rings may enhance efficacy. Compound 8’s inactivity underscores the need for strategic substitution .
Energetic Material Performance ()
TATOT derivatives exhibit detonation velocities up to 9,100 m/s and pressures of 34.5 GPa, outperforming traditional explosives like TNT. The target compound’s diol groups are unlikely to match these properties due to reduced nitrogen content but may find use in non-energetic applications (e.g., coordination chemistry) .
Biological Activity
The compound 4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol is part of a broader class of triazole derivatives known for their diverse biological activities. This article explores the pharmacological profiles and mechanisms of action associated with this compound, drawing on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring fused to a benzene structure. The presence of hydroxyl groups on the benzene ring enhances its solubility and potential interactions with biological targets.
Pharmacological Activities
Research has indicated that triazole derivatives exhibit a wide range of biological activities including:
- Antimicrobial Activity : Triazole compounds have shown significant antibacterial and antifungal properties. Studies demonstrate that derivatives can inhibit the growth of various pathogens, including drug-resistant strains.
- Anticancer Properties : Several triazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds similar to 4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol have been tested against human breast cancer cell lines (MCF-7), showing promising results in inhibiting cell growth and inducing apoptosis.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
Case Studies
- Antibacterial Efficacy : A study conducted on various 1,2,4-triazole derivatives revealed that certain compounds exhibited up to 16 times the antibacterial activity against Gram-positive bacteria compared to standard antibiotics like ampicillin . This suggests that 4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol may possess similar or enhanced antibacterial properties.
- Anticancer Activity : In vitro studies showed that triazole derivatives could significantly reduce the viability of cancer cells. For example, compounds tested against MCF-7 cells demonstrated IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis through caspase activation.
The biological activities of triazole compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
